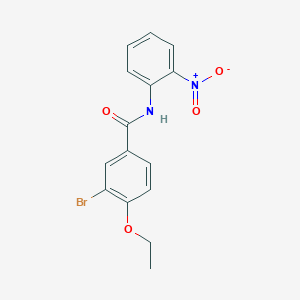
3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide
Vue d'ensemble
Description
3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, an ethoxy group, and a nitrophenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the bromination of 4-ethoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the amide bond through a reaction with 2-nitroaniline under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of 3-methoxy-4-ethoxy-N-(2-nitrophenyl)benzamide.
Reduction: Formation of 3-bromo-4-ethoxy-N-(2-aminophenyl)benzamide.
Oxidation: Formation of 3-bromo-4-carboxy-N-(2-nitrophenyl)benzamide.
Applications De Recherche Scientifique
3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of benzamide derivatives with biological targets, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine, ethoxy, and nitrophenyl groups can influence its binding affinity and specificity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-4-ethoxy-N-(2-methoxyphenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-chlorophenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide
Uniqueness
3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the combination of bromine, ethoxy, and nitrophenyl groups can provide distinct electronic and steric properties that differentiate it from other benzamide derivatives.
Propriétés
IUPAC Name |
3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-22-14-8-7-10(9-11(14)16)15(19)17-12-5-3-4-6-13(12)18(20)21/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKWZLYPGAAEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


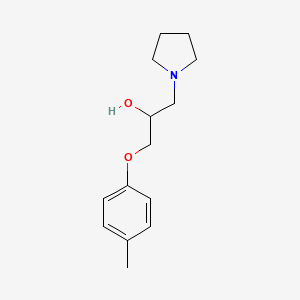
![4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B3974844.png)
![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
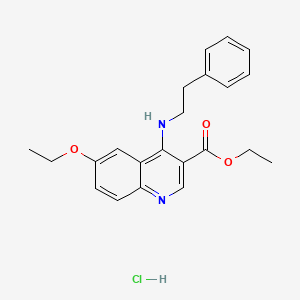

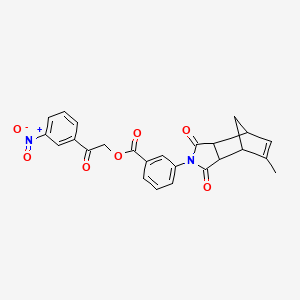
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3974890.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)
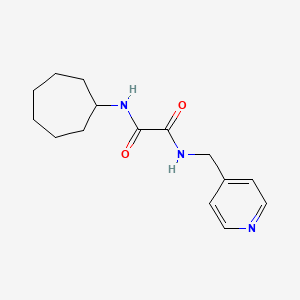
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methoxybenzoate](/img/structure/B3974926.png)
![4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974929.png)
![methyl 3-{[2-(benzylthio)propanoyl]amino}-4-methylbenzoate](/img/structure/B3974941.png)
![N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3974945.png)
![N~1~-BENZYL-2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3974953.png)
